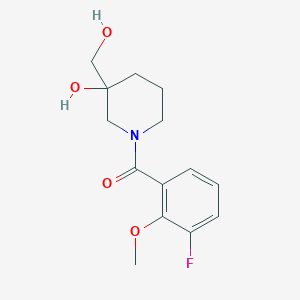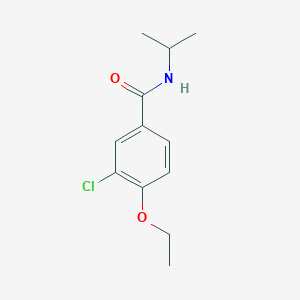![molecular formula C18H23N5O2S B5420780 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a novel small molecule inhibitor against Chikungunya Virus (CHIKV) . It has been identified as a promising novel compound class that has the potential for further development of antiviral drugs against the CHIKV .
Synthesis Analysis
The synthesis of this compound involves a multistep process. The starting point of the optimization process was N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine . The optimized compound displays a much lower micromolar antiviral activity (EC50 value of 3.95 μM), considerably better cytotoxic liability (CC50 value of 260 μM) and consequently an improved SI of greater than 61 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a phenylsulfonyl group and a piperazinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the initial alkylation of 2-aminobenzimidazole, followed by condensation .Future Directions
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c24-26(25,16-6-2-1-3-7-16)23-14-12-21(13-15-23)17-8-9-19-18(20-17)22-10-4-5-11-22/h1-3,6-9H,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGYQQOVLANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5420710.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5420717.png)
![4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5420719.png)
![N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5420721.png)
amino]-N-methylbutanamide](/img/structure/B5420728.png)

![(2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine](/img/structure/B5420744.png)
![7-(2-biphenylylmethyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5420748.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5420756.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5420764.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5420782.png)

